4-chloro-1-ethynyl-2-methoxybenzene 4-chloro-1-ethynyl-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1587729-01-8
VCID: VC11481457
InChI:
SMILES:
Molecular Formula: C9H7ClO
Molecular Weight: 166.6

4-chloro-1-ethynyl-2-methoxybenzene

CAS No.: 1587729-01-8

Cat. No.: VC11481457

Molecular Formula: C9H7ClO

Molecular Weight: 166.6

Purity: 95

* For research use only. Not for human or veterinary use.

4-chloro-1-ethynyl-2-methoxybenzene - 1587729-01-8

Specification

CAS No. 1587729-01-8
Molecular Formula C9H7ClO
Molecular Weight 166.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-1-ethynyl-2-methoxybenzene features a benzene ring with three substituents: a chlorine atom at position 4, an ethynyl group (-C≡CH) at position 1, and a methoxy group (-OCH3_3) at position 2. This substitution pattern is critical to its reactivity, as the electron-withdrawing chlorine and electron-donating methoxy group create a polarized aromatic system . The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in cross-coupling reactions.

Key Structural Data:

PropertyValueSource
Molecular FormulaC9H7ClO\text{C}_9\text{H}_7\text{ClO}
Molecular Weight166.6 g/mol
SMILES NotationCOC1=C(C=CC(=C1)Cl)C#C
InChI KeyWBLLTTDQALOJJR-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically involves sequential functionalization of a benzene precursor. A plausible route includes:

  • Methoxy Introduction: Friedel-Crafts alkylation or direct methoxylation of a chlorobenzene derivative.

  • Chlorination: Electrophilic substitution using Cl2_2 or SO2_2Cl2_2 under controlled conditions.

  • Ethynyl Incorporation: Sonogashira coupling of a halogenated intermediate with acetylene gas or trimethylsilylacetylene.

Industrial Production Challenges

Scaling this synthesis requires optimizing catalysts and reaction conditions. For instance, palladium-based catalysts in Sonogashira couplings must balance cost and efficiency. Continuous flow reactors could enhance yield by improving heat and mass transfer.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The methoxy group activates the ring toward electrophilic attack at the ortho and para positions, while the chlorine atom directs incoming electrophiles to specific sites. For example, nitration would likely occur at position 5 or 3, depending on reaction conditions.

Cross-Coupling Reactions

The ethynyl group participates in:

  • Sonogashira Coupling: Formation of carbon-carbon bonds with aryl halides.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.

Representative Reaction Table:

Reaction TypeReagents/ConditionsProduct
Sonogashira CouplingPd(PPh3_3)4_4, CuI, Et3_3NBiaryl acetylene derivatives
HydrogenationH2_2, Pd/C4-Chloro-1-ethyl-2-methoxybenzene

Applications in Materials Science

Polymer Chemistry

The ethynyl group enables this compound to act as a monomer in polyacetylene synthesis. Cross-linked polymers derived from such monomers exhibit enhanced thermal stability and electrical conductivity, making them candidates for organic semiconductors.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold or silicon surfaces can be fabricated via thiol-ethynyl interactions. These SAMs serve as platforms for biosensors or catalytic interfaces .

Comparative Analysis with Structural Isomers

1-Chloro-4-ethynyl-2-methoxybenzene

This isomer differs in substituent positions, altering electronic effects. The chlorine at position 1 deactivates the ring more strongly, reducing electrophilic substitution rates compared to the 4-chloro isomer .

4-Ethynylanisole

Lacking the chlorine atom, this analog exhibits higher reactivity in coupling reactions but reduced stability under acidic conditions.

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s behavior in photocatalytic reactions.

  • Investigate its role in metal-organic framework (MOF) synthesis.

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